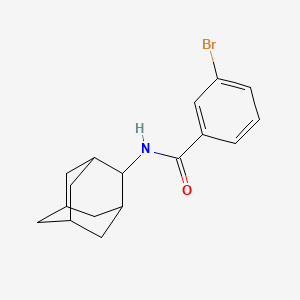![molecular formula C16H15ClN2OS B5759653 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759653.png)
3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide, also known as CDCB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its ability to modulate the activity of certain enzymes and proteins, which can have a range of effects on cellular and physiological processes. In
Wissenschaftliche Forschungsanwendungen
3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in a wide range of scientific research areas, including cancer biology, immunology, and neuroscience. One of the primary areas of interest is the compound's ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). These enzymes play important roles in cellular processes such as gene expression and signal transduction, and their dysregulation has been implicated in various diseases.
Wirkmechanismus
3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide exerts its effects by binding to the active site of HDACs and PTPs, blocking their activity and leading to changes in cellular processes. The compound has been shown to have selectivity for certain HDAC isoforms and PTPs, which may be important for its potential therapeutic applications.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide can have a range of biochemical and physiological effects, depending on the specific enzymes and proteins targeted. For example, inhibition of HDACs has been shown to lead to changes in gene expression and cell differentiation, while inhibition of PTPs can affect immune cell signaling and function. Additionally, 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide has been shown to have anti-inflammatory effects in certain contexts.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide has several advantages for use in lab experiments, including its specificity for certain enzymes and proteins, its ability to modulate cellular processes, and its potential therapeutic applications. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide. One area of interest is the development of more selective compounds that target specific HDAC isoforms or PTPs. Additionally, the compound's potential therapeutic applications in cancer and immune-related diseases warrant further investigation. Finally, more studies are needed to fully understand the compound's mechanism of action and its effects on cellular and physiological processes.
Synthesemethoden
The synthesis of 3-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}benzamide involves the reaction of 3-chlorobenzoyl chloride with 3,5-dimethylaniline in the presence of carbon disulfide. This reaction results in the formation of the thioamide group, which is responsible for the compound's activity. The final product is purified through recrystallization and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-10-6-11(2)8-14(7-10)18-16(21)19-15(20)12-4-3-5-13(17)9-12/h3-9H,1-2H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNSHMQIZMGXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[(3,5-dimethylphenyl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methoxy-N-methylbenzamide](/img/structure/B5759599.png)


![2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5759613.png)
![1-{[4-(methylthio)phenyl]sulfonyl}pyrrolidine](/img/structure/B5759624.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5759625.png)
![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)

![10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5759649.png)
![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)

